9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one
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Overview
Description
The compound 9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one is a complex organic molecule with a unique structure It is characterized by the presence of multiple fused rings and a fluorine atom, which contribute to its distinct chemical properties
Preparation Methods
The synthesis of 9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one involves multiple steps, including the formation of the pentacyclic core and the introduction of the fluorine and methyl groups. The synthetic routes typically involve:
Formation of the Pentacyclic Core: This step involves the cyclization of precursor molecules under specific reaction conditions, such as high temperature and the presence of catalysts.
Introduction of Fluorine and Methyl Groups: Fluorination and methylation reactions are carried out using reagents like fluorine gas or methyl iodide under controlled conditions to ensure selective substitution at the desired positions.
Industrial production methods for this compound may involve scaling up these synthetic routes using optimized reaction conditions and continuous flow processes to achieve higher yields and purity.
Chemical Reactions Analysis
9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using hydrogen gas or metal hydrides can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using reagents like sodium hydroxide or halogenating agents to replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include derivatives with modified functional groups or altered ring structures.
Scientific Research Applications
9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one: has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: This compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the unique ring structure contribute to its binding affinity and specificity. The pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one: can be compared with other similar compounds, such as:
Dexamethasone: A fluorinated steroid with anti-inflammatory properties.
21-Chloro-9-fluoro-11β-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione: A pharmaceutical impurity standard.
9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione: Another fluorinated steroid with similar structural features.
The uniqueness of This compound lies in its complex ring structure and the specific positions of the fluorine and methyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21FN6O |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one |
InChI |
InChI=1S/C20H21FN6O/c1-12-4-5-16-14(9-13(21)10-22-16)17-3-2-7-26(17)18-6-8-27-19(25-18)15(11-23-27)20(28)24-12/h6,8-12,17H,2-5,7H2,1H3,(H,24,28) |
InChI Key |
OEBIHOVSAMBXIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 |
Origin of Product |
United States |
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